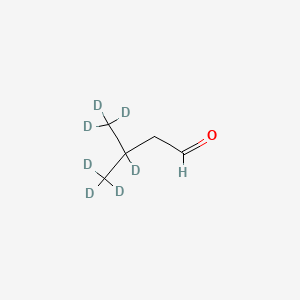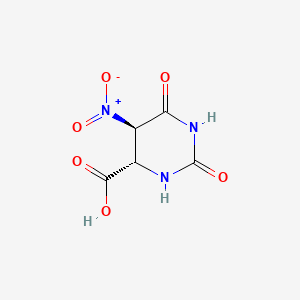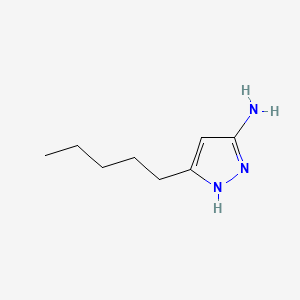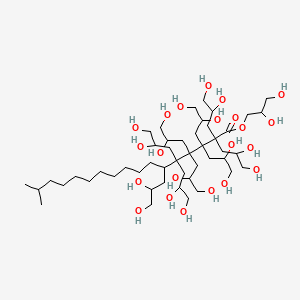
iso-Valeraldehyde-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iso-Valeraldehyde-D7, also known as 3-Methylbutanal-D7, is a stable isotope-labeled compound. It is a deuterated form of iso-Valeraldehyde, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a reference standard in analytical chemistry due to its stable isotopic labeling .
Mechanism of Action
Target of Action
Iso-Valeraldehyde-D7 is a labelled analogue of iso-Valeraldehyde . Iso-Valeraldehyde is a flavor and aroma compound found in many species . .
Mode of Action
As a labeled analogue of iso-Valeraldehyde, it may share similar interactions with its targets .
Result of Action
This compound is identified to be an aroma-active component that contributes to the distinct malty flavor of buckwheat honey . It can also be used for the synthesis of 4-substituted pyrrolo[2,3-c]quinolines, which have anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
It is known to be used in proteomics research , suggesting that it may interact with various proteins and enzymes
Cellular Effects
It is known that isovaleraldehyde, a related compound, has been found to be associated with several diseases such as ulcerative colitis, Crohn’s disease, perillyl alcohol administration for cancer treatment, and hepatic encephalopathy . It is also linked to the inborn metabolic disorder celiac disease .
Molecular Mechanism
It is known that isovaleraldehyde, a related compound, is used as a reactant in the synthesis of a number of compounds .
Temporal Effects in Laboratory Settings
It is known that the compound is stored at 4° C and has a boiling point of 90° C .
Dosage Effects in Animal Models
The effects of iso-Valeraldehyde-D7 at different dosages in animal models are not well-documented. Animal research provides a major contribution to the discovery of new compounds and its mechanism of action. It also deals with the pharmacokinetics profile and determination of safe dose of a compound which is to be tested in humans .
Metabolic Pathways
It is known that isovaleraldehyde, a related compound, is associated with several diseases, suggesting that it may interact with various enzymes or cofactors .
Transport and Distribution
It is known that the compound is stored at 4° C .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iso-Valeraldehyde-D7 typically involves the deuteration of iso-Valeraldehyde. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The product is then purified through distillation or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
iso-Valeraldehyde-D7, like other aldehydes, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve the use of nucleophiles such as Grignard reagents.
Major Products Formed
Oxidation: Forms 3-methylbutanoic acid.
Reduction: Forms 3-methylbutanol.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
iso-Valeraldehyde-D7 is widely used in scientific research, including:
Analytical Chemistry: As a stable isotope-labeled standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In pharmacokinetic studies to understand drug metabolism.
Industry: In the production of flavors and fragrances due to its aroma-active properties
Comparison with Similar Compounds
Similar Compounds
iso-Valeraldehyde: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
3-Methylbutanal: Another aldehyde with similar chemical properties but without deuterium labeling
Uniqueness
The uniqueness of iso-Valeraldehyde-D7 lies in its stable isotopic labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in research applications where precise quantification is essential .
Properties
IUPAC Name |
3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D3,2D3,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-TXVPSQRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC=O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)

![(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B590862.png)
![5-O-Benzyl 1-O-tert-butyl (2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B590863.png)

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)



![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)
